N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide
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Overview
Description
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a pyrido[1,2-A]pyrimidine core, which is known for its biological activity, and a benzamide moiety, which can enhance its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide typically involves the formation of the pyrido[1,2-A]pyrimidine core followed by the introduction of the benzamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine ring system. The chlorination and methylation steps are then carried out to introduce the chloro and methyl groups, respectively. Finally, the benzamide moiety is attached through an amide bond formation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Its biological activity suggests potential therapeutic applications, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N’-{(E)-[2-(1,3-Benzothiazol-2-ylsulfanyl)-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-yl]methylidene}-3-nitrobenzohydrazide
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
N-{7-Chloro-2-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}benzamide is unique due to its specific combination of a pyrido[1,2-A]pyrimidine core and a benzamide moiety. This structural arrangement imparts distinct biological and chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further distinguish it from similar compounds .
Properties
Molecular Formula |
C16H12ClN3O2 |
---|---|
Molecular Weight |
313.74 g/mol |
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide |
InChI |
InChI=1S/C16H12ClN3O2/c1-10-14(19-15(21)11-5-3-2-4-6-11)16(22)20-9-12(17)7-8-13(20)18-10/h2-9H,1H3,(H,19,21) |
InChI Key |
CMTYTIMJJQDEJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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